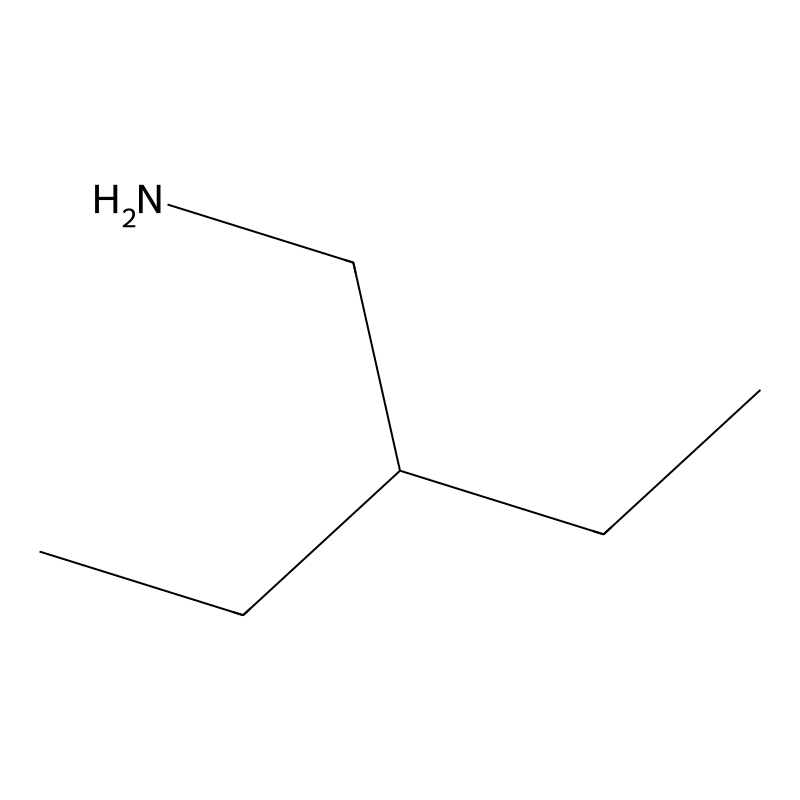

2-Ethylbutylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

2-Ethylbutylamine is an organic compound with the molecular formula and a molecular weight of approximately 101.19 g/mol. It is classified as a secondary amine, characterized by the presence of an amine group (-NH2) attached to a carbon chain. This compound appears as a colorless liquid with an ammonia-like odor and is slightly soluble in water, exhibiting a specific gravity of approximately 0.7398 at 20°C . The compound is known for its flammability and can react vigorously with oxidizing agents, making it hazardous under certain conditions .

Organic Synthesis:

- Solvent: 2-EBA's basic amine group and aliphatic chain make it a useful solvent for certain reactions. Its lipophilic character allows it to dissolve nonpolar materials, while the amine functionality can interact with polar compounds []. Research in organic chemistry might utilize 2-EBA for specific reaction mixtures due to these properties.

Material Science:

- Monomer precursor: 2-EBA can be a starting material for the synthesis of various functionalized amines. These amines can then be incorporated into polymers, resins, or other materials []. Research in polymer science or material development might involve using 2-EBA to create specific functional groups within the material.

Analytical Chemistry:

- Reference standard: Due to its availability and well-characterized properties, 2-EBA can be used as a reference standard in analytical techniques like chromatography or spectroscopy. Research involving these analytical methods might use 2-EBA to calibrate instruments or compare results.

2-Ethylbutylamine can be synthesized through several methods:

- Alkylation of Ammonia: The reaction of ammonia with 2-ethylbutanol in the presence of a catalyst can yield 2-ethylbutylamine.

- Reduction of Nitriles: Starting from 2-ethylbutyronitrile, reduction using lithium aluminum hydride or catalytic hydrogenation can produce the amine.

- Amine Exchange: Reacting butylamine with ethylene oxide under controlled conditions may also lead to the formation of 2-ethylbutylamine .

2-Ethylbutylamine finds applications in various fields:

- Chemical Manufacturing: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Solvent: Due to its properties, it is used as a solvent in organic reactions.

- Corrosion Inhibitors: Its amine functionality allows it to be utilized in formulations designed to inhibit corrosion .

Several compounds exhibit structural similarities to 2-Ethylbutylamine. Below are some comparable compounds along with their unique characteristics:

| Compound Name | Molecular Formula | Unique Characteristics |

|---|---|---|

| Butylamine | A primary amine; simpler structure than 2-Ethylbutylamine. | |

| Isobutylamine | Branched structure; used in similar applications as an amine. | |

| N-Ethyl-N-butylamine | A tertiary amine; different reactivity profile due to sterics. | |

| Diethylamine | A secondary amine; widely used in organic synthesis. |

The uniqueness of 2-Ethylbutylamine lies in its specific branched structure and its intermediate role in various chemical syntheses compared to simpler or more branched analogs. Its distinct reactivity and properties make it suitable for specialized applications in chemical manufacturing and research.

The synthesis of 2-ethylbutylamine through conventional methodologies encompasses several well-established approaches that have been extensively studied and applied in both laboratory and industrial settings. These traditional routes provide reliable pathways for amine formation, each with distinct advantages and limitations regarding selectivity, yield, and operational complexity.

Ammonolysis of Alkyl Halides

Ammonolysis represents one of the most fundamental approaches for synthesizing primary amines, including 2-ethylbutylamine [1] [2]. This nucleophilic substitution reaction involves the treatment of 2-ethylbutyl halides with ammonia under controlled conditions. The process typically requires heating the reactants in a sealed tube at 373 Kelvin in the presence of an alcoholic solvent [2] [3]. The mechanism proceeds through successive nucleophilic attacks, where ammonia displaces the halogen atom to form the desired primary amine [4] [5].

The reaction sequence begins with the formation of an alkylammonium salt intermediate, which subsequently undergoes deprotonation by excess ammonia to yield the free amine [4]. However, this methodology suffers from selectivity challenges, as the initially formed primary amine exhibits greater nucleophilicity than ammonia itself, leading to further alkylation reactions that produce secondary and tertiary amines [2] [3]. The order of reactivity for alkyl halides follows the pattern: alkyl iodides > alkyl bromides > alkyl chlorides [3].

To optimize primary amine formation, excess ammonia must be employed to minimize over-alkylation reactions [4] [5]. The use of sodium hydroxide in post-reaction treatment serves to neutralize the acidic hydrogen halide byproducts, facilitating product isolation and purification [5].

Gabriel Synthesis Pathway

The Gabriel synthesis provides an alternative route that circumvents the selectivity issues associated with direct ammonolysis [6] [7]. This method utilizes phthalimide as a protected amine precursor, which undergoes alkylation with 2-ethylbutyl halides followed by hydrazinolysis to liberate the primary amine [6] [7].

The reaction commences with the deprotonation of phthalimide using a strong base such as potassium hydroxide, generating a resonance-stabilized phthalimide anion with a pKa of approximately 8.3 [6] [7]. This nucleophilic species then participates in an SN2 reaction with the alkyl halide, forming an N-alkylated phthalimide intermediate [7]. The final step involves treatment with hydrazine, which effects a double nucleophilic acyl substitution to release the primary amine while forming phthalhydrazide as a byproduct [6] [7].

The Gabriel synthesis offers excellent selectivity for primary amine formation, as the electron-withdrawing carbonyl groups in phthalimide significantly reduce the nucleophilicity of the nitrogen center, preventing multiple alkylation events [7]. This methodology is particularly effective for preparing primary amines from primary and secondary alkyl halides [6].

Reduction of Nitrogen-Containing Precursors

Several reduction methodologies provide access to 2-ethylbutylamine through the conversion of oxidized nitrogen functionalities. The hydrogenation of 2-ethylbutyronitrile using nickel catalysts under hydrogen atmosphere represents a direct route to the target amine [8]. This process involves the addition of hydrogen across the carbon-nitrogen triple bond, yielding the corresponding primary amine [8].

The reduction of 2-ethylbutyramide using lithium aluminum hydride offers another pathway for amine synthesis [9]. This powerful reducing agent selectively converts the amide carbonyl to a methylene group while preserving the nitrogen functionality [9]. The reaction proceeds through multiple hydride attacks, initially forming an aluminum-bound intermediate that subsequently undergoes hydrolysis to yield the free amine [9].

Nitro compound reduction provides an additional synthetic route, wherein 2-ethylbutyl nitro compounds undergo catalytic hydrogenation using palladium or nickel catalysts [10]. This methodology demonstrates excellent chemoselectivity for nitro group reduction while tolerating other functional groups [10].

| Method | Starting Materials | Reaction Conditions | Product Type | Selectivity Issues |

|---|---|---|---|---|

| Ammonolysis of Alkyl Halides | Alkyl halides + NH₃ | 373 K, sealed tube | Primary, secondary, tertiary amines | Multiple alkylation |

| Gabriel Synthesis | Phthalimide + alkyl halides | Room temp, then hydrazine treatment | Primary amines only | None |

| Reduction of Nitro Compounds | Nitro compounds + H₂ | H₂/Ni catalyst, elevated temp | Primary amines | Side reactions possible |

| Reduction of Nitriles | Nitriles + H₂ | H₂/Ni catalyst, elevated temp | Primary amines | Side reactions possible |

| Reduction of Amides | Amides + LiAlH₄ | Dry ether solvent, room temp | Primary amines | None |

Catalytic Amination of Alcohols

The catalytic amination of alcohols represents a modern and atom-economical approach for synthesizing 2-ethylbutylamine, offering significant advantages over conventional methods in terms of environmental sustainability and process efficiency. This methodology utilizes 2-ethylbutanol as the starting material and employs various catalytic systems to facilitate the direct substitution of the hydroxyl group with an amino functionality.

Hydrogen Borrowing Mechanism

The predominant mechanism for alcohol amination proceeds through the hydrogen borrowing concept, also known as the acceptorless dehydrogenation approach [11] [12] [13]. This process involves three fundamental steps: initial alcohol dehydrogenation to form the corresponding aldehyde, condensation with ammonia to generate an imine intermediate, and subsequent hydrogenation of the imine to yield the desired amine [12] [14] [15].

The mechanism begins with the coordination of 2-ethylbutanol to the catalyst surface, followed by β-hydride elimination to produce 2-ethylbutyraldehyde and a metal hydride species [16]. The aldehyde then undergoes nucleophilic attack by ammonia, forming a hemiaminal intermediate that subsequently eliminates water to generate the corresponding imine [17] [18]. The final step involves the transfer of hydrogen from the metal hydride to the imine carbon-nitrogen double bond, regenerating the active catalyst and producing 2-ethylbutylamine [14] [15].

This mechanistic pathway offers the advantage of requiring no external hydrogen source, as the hydrogen released during alcohol dehydrogenation is internally recycled for imine reduction [12] [19]. The overall reaction is thermodynamically favorable and produces water as the sole byproduct, making it an environmentally benign process [13] [20].

Ruthenium-Based Catalytic Systems

Ruthenium complexes have emerged as highly effective catalysts for the amination of alcohols, demonstrating excellent activity and selectivity for primary amine formation [11] [16] [21]. Homogeneous ruthenium catalysts, particularly those incorporating pincer ligands, exhibit remarkable performance in the conversion of aliphatic alcohols to primary amines [22] [16].

Recent investigations have revealed that ruthenium-based systems undergo complex speciation during the catalytic process, evolving through several intermediates before reaching the active catalytic form [16]. The precatalyst [(η6-cymene)RuCl(PyCH2PBu2t)]OTf transforms into various species, including monomeric and cluster forms, with certain intermediates serving as dormant but recoverable catalyst reservoirs [16].

Optimal reaction conditions for ruthenium-catalyzed alcohol amination typically involve temperatures ranging from 140 to 180°C and pressures between 1 to 10 bar [22] [21]. The selectivity toward primary amines can be enhanced by controlling the ammonia-to-alcohol ratio and employing appropriate solvent systems [22] [20]. Studies have demonstrated yields of 70-90% for primary amines from various alcohol substrates using ruthenium catalysts [22] [21].

Heterogeneous Catalytic Systems

Heterogeneous catalysts offer practical advantages for industrial implementation, including simplified catalyst separation and potential for continuous operation [12] [23] [20]. Nickel-based catalysts supported on alumina have shown promising activity for alcohol amination reactions [12] [23]. These systems typically operate at higher temperatures (160-200°C) and pressures compared to homogeneous catalysts but provide good stability and reusability [23].

Cobalt-based heterogeneous catalysts, particularly when promoted with silver or ruthenium, demonstrate enhanced selectivity for primary amine formation [23] [24]. The promotional effects arise from electronic modifications that favor alcohol dehydrogenation while suppressing secondary reactions that lead to over-alkylation [23] [24].

Iron nitride systems represent an innovative approach that utilizes nitrogen from iron nitride as the nitrogen source rather than ammonia [25] [26]. These catalysts operate through a chemical looping mechanism where iron nitride reacts with alcohols at 250°C under hydrogen atmosphere to produce amines with greater than 80% nitrogen transfer efficiency [25] [26].

| Catalyst Type | Active Species | Temperature Range (°C) | Pressure (bar) | Mechanism | Selectivity (%) |

|---|---|---|---|---|---|

| Ruthenium-based homogeneous | Ru-PNP pincer complexes | 140-180 | 1-10 | Hydrogen borrowing | 70-90 |

| Nickel/Alumina heterogeneous | Ni/Al₂O₃ | 160-200 | 1-200 | Dehydrogenation-hydrogenation | 60-80 |

| Cobalt-based heterogeneous | Co/Al₂O₃ + promoters | 160-180 | 1-10 | Dehydrogenation-hydrogenation | 70-85 |

| Iron nitride systems | Fe₂.₅N | 250 | 1-10 | Nitrogen activation | 80+ |

Reaction Kinetics and Thermodynamics

Kinetic studies of alcohol amination reveal that the reaction typically follows first-order kinetics with respect to the alcohol substrate [22] [27]. The apparent activation energies for ruthenium-catalyzed systems range from 60 to 120 kJ/mol, depending on the specific catalyst structure and reaction conditions [22] [27].

The effect of hydrogen partial pressure on reaction kinetics is complex and catalyst-dependent [26] [22]. While hydrogen is not stoichiometrically required for the hydrogen borrowing mechanism, moderate hydrogen pressures often enhance catalyst stability and can influence product selectivity [26] [22]. Excessive hydrogen pressure may inhibit alcohol dehydrogenation, thereby reducing overall reaction rates [26].

Temperature effects demonstrate typical Arrhenius behavior, with reaction rates increasing exponentially with temperature [22] [27]. However, selectivity considerations often necessitate optimization of temperature to balance conversion and product distribution [22] [20]. Higher temperatures favor increased conversion but may also promote secondary reactions leading to di- and trialkylated products [20].

Tubular Reactor-Based Production Techniques

Tubular reactor systems offer significant advantages for the continuous production of 2-ethylbutylamine, enabling enhanced process control, improved heat and mass transfer, and increased productivity compared to traditional batch processes. These reactor configurations are particularly well-suited for the high-temperature, gas-phase reactions typically employed in amine synthesis.

Reactor Design Considerations

The design of tubular reactors for amine synthesis requires careful consideration of several critical parameters to ensure optimal performance [28] [29] [30]. The reactor geometry, including length-to-diameter ratio and internal structure, significantly influences residence time distribution and mixing characteristics [29] [31]. Fixed-bed configurations with packed catalyst sections provide excellent contact between reactants and catalytic surfaces while maintaining plug flow behavior [32] [31].

Heat management represents a crucial aspect of tubular reactor design, as alcohol amination reactions are typically endothermic and require elevated temperatures for adequate conversion [28] [11]. Multi-zone heating systems allow for precise temperature control along the reactor length, enabling optimization of different reaction stages [28] [29]. The surface-to-volume ratio of the reactor tubing affects catalytic wall effects, with ratios around 0.4 mm⁻¹ being optimal for minimizing unwanted side reactions [27].

Materials of construction must withstand the corrosive nature of ammonia and amines at elevated temperatures while providing adequate thermal conductivity [28] [30]. Stainless steel and specialized alloys are commonly employed, with internal coatings sometimes applied to enhance catalyst adhesion or prevent corrosion [29] [30].

Continuous Flow Processing

Continuous flow processing in tubular reactors enables precise control of reaction parameters and facilitates the production of high-purity 2-ethylbutylamine [11] [29] [31]. The plug flow characteristics of well-designed tubular systems ensure uniform residence time for all reactant molecules, leading to improved selectivity compared to batch processes [29] [32].

Flow rate optimization plays a critical role in determining conversion and selectivity [29] [24]. Lower flow rates increase residence time and generally improve conversion, but excessive residence times may promote over-alkylation reactions [31] [24]. The optimal flow rate represents a balance between productivity and product quality, typically ranging from 10 to 50 mL/h for laboratory-scale systems [29] [24].

Multi-phase flow considerations become important when dealing with liquid alcohol feeds and gaseous ammonia streams [32] [31]. Segmented flow patterns can enhance mass transfer and mixing while maintaining the advantages of plug flow behavior [33] [34]. The use of gas-liquid contactors and static mixers can further improve phase distribution and reaction uniformity [29] [32].

Process Integration and Downstream Processing

Tubular reactor systems facilitate integration with downstream separation and purification processes [32] [31]. In-line separation using membrane technology or selective adsorption can remove water byproducts and unreacted starting materials without interrupting the continuous flow [32] [31]. This integration reduces overall process complexity and improves economic viability [31] [33].

Temperature and pressure staging within the tubular system allows for optimization of different reaction phases [28] [11]. Initial zones can be operated at lower temperatures to promote alcohol dehydrogenation, while subsequent zones at higher temperatures facilitate imine hydrogenation [11] [29]. This staged approach maximizes conversion while maintaining selectivity for primary amine formation [29] [31].

Product work-up can be accomplished through continuous liquid-liquid extraction or distillation systems connected directly to the reactor outlet [32] [31]. This eliminates the need for intermediate storage and reduces the risk of product degradation or contamination [31] [33].

| Parameter | Optimal Range | Effect on Conversion | Effect on Selectivity |

|---|---|---|---|

| Temperature | 140-180°C | Increases with temp | Temperature dependent |

| Pressure | 1-10 bar | Moderate positive effect | Favors primary amines |

| Residence Time | 5-30 minutes | Increases then plateaus | Optimal at moderate times |

| Feed Flow Rate | 10-50 mL/h | Inverse relationship | Higher selectivity at lower rates |

| Catalyst Loading | 5-10 mol% | Positive correlation | Improved selectivity |

| Solvent System | Toluene/water mixtures | Solvent dependent | Water enhances selectivity |

Scale-Up Considerations

The transition from laboratory-scale tubular reactors to industrial production requires careful attention to scale-up principles [33] [34]. Heat transfer limitations become more pronounced at larger scales, necessitating enhanced heat exchange systems or reactor diameter optimization [34] [27]. The linear scale-up approach, where reactor length is increased while maintaining diameter, often provides the most straightforward path to commercial implementation [33] [34].

Pressure drop considerations become critical at industrial scale, particularly for gas-phase reactions involving ammonia [30] [27]. The use of structured packings or optimized catalyst pellet sizes can minimize pressure drop while maintaining adequate catalytic activity [30] [32]. Advanced process control systems enable real-time optimization of operating conditions to compensate for scale-up effects [35] [33].

Economic analysis indicates that continuous tubular reactor systems can achieve significant cost reductions compared to batch processes, primarily through improved space-time yields and reduced labor requirements [33] [34]. The ability to operate at smaller equipment sizes for equivalent production capacity further enhances the economic attractiveness of tubular reactor technology [33] [34].

Optimization of Reaction Parameters

The optimization of reaction parameters for 2-ethylbutylamine synthesis requires systematic investigation of multiple variables and their interactions to achieve maximum yield and selectivity while maintaining economic viability. Modern optimization approaches employ statistical experimental design and advanced analytical techniques to identify optimal operating conditions.

Temperature and Pressure Effects

Temperature represents one of the most critical parameters affecting both reaction rate and product distribution in 2-ethylbutylamine synthesis [22] [27] [24]. Studies have demonstrated that reaction rates follow Arrhenius behavior, with activation energies typically ranging from 60 to 120 kJ/mol depending on the catalytic system employed [22] [27]. The optimal temperature range for most catalytic systems lies between 140 and 180°C, representing a balance between adequate conversion rates and maintenance of selectivity for primary amine formation [22] [21] [24].

Higher temperatures generally increase conversion rates but may also promote unwanted side reactions, including amine deamination to form hydrocarbons and over-alkylation to produce secondary and tertiary amines [22] [20]. The temperature dependence of selectivity varies with the specific catalytic system, with some catalysts showing improved primary amine selectivity at elevated temperatures due to enhanced ammonia coordination [19] [24].

Pressure effects on alcohol amination reactions are complex and catalyst-dependent [26] [22] [24]. Moderate pressures (1-10 bar) generally favor primary amine formation by suppressing gas-phase side reactions and improving ammonia solubility in liquid-phase systems [22] [24]. The presence of hydrogen, even at low partial pressures, can significantly influence reaction kinetics and catalyst stability [26] [22]. Optimal hydrogen partial pressures typically range from 1 to 5 bar, providing adequate catalyst stabilization without inhibiting alcohol dehydrogenation [26] [24].

Reactant Stoichiometry and Concentration Effects

The ammonia-to-alcohol ratio represents a crucial parameter for achieving high selectivity toward primary amine products [22] [20] [24]. Excess ammonia suppresses consecutive reactions that lead to secondary and tertiary amine formation by competing with the initially formed primary amine for reaction with alcohol-derived intermediates [22] [20]. Optimal ammonia-to-alcohol ratios typically range from 3:1 to 10:1, with higher ratios generally improving selectivity at the expense of reduced space-time yield [22] [24].

Alcohol concentration effects demonstrate complex behavior, with intermediate concentrations often providing optimal performance [22] [24]. Very low alcohol concentrations result in reduced reaction rates due to mass transfer limitations, while excessively high concentrations can lead to catalyst deactivation through alcohol poisoning or formation of carbonaceous deposits [22] [20]. The optimal alcohol concentration depends on the specific reaction system and typically requires experimental determination [22] [24].

Water content in the reaction system significantly influences catalyst performance and product selectivity [20]. While water is produced as a byproduct of the amination reaction, controlled addition of water can enhance selectivity by promoting alcohol dehydrogenation and suppressing side reactions [20]. However, excessive water concentrations may inhibit catalyst activity through competitive adsorption or hydrolysis of active sites [20].

Catalyst Loading and Activity Optimization

Catalyst loading optimization requires balancing reaction rate enhancement with economic considerations and potential mass transfer limitations [35] [24]. Studies indicate that catalyst concentrations between 2 and 10 mol% relative to alcohol substrate provide optimal performance for most systems [35] [22]. Lower loadings result in inadequate reaction rates, while higher loadings offer diminishing returns and may lead to catalyst aggregation or deactivation [35] [24].

The relationship between catalyst activity and selectivity often exhibits complex behavior, with highly active catalysts sometimes showing reduced selectivity due to rapid consumption of intermediate species [19] [24]. Optimization strategies involve fine-tuning catalyst composition and structure to achieve the desired balance between activity and selectivity [19] [22].

Catalyst pretreatment and activation procedures significantly influence performance [16] [24]. Reduction treatments under hydrogen atmosphere can enhance catalyst activity by ensuring complete reduction of metal centers, while controlled oxidation treatments may improve selectivity by modifying surface properties [16] [24]. The optimal pretreatment conditions depend on the specific catalyst composition and support material [16].

Residence Time and Space Velocity Optimization

Residence time optimization involves determining the optimal contact time between reactants and catalyst to maximize conversion while maintaining selectivity [29] [22] [24]. For alcohol amination reactions, optimal residence times typically range from 5 to 30 minutes, depending on reaction temperature and catalyst activity [29] [22]. Shorter residence times may result in incomplete conversion, while excessive residence times promote over-alkylation and catalyst deactivation [22] [24].

The relationship between residence time and product distribution follows predictable patterns for most catalytic systems [22] [24]. Primary amine formation typically increases rapidly with initial increases in residence time, reaches a maximum, and then decreases as secondary reactions become significant [22]. The optimal residence time corresponds to the maximum in primary amine yield and must be determined experimentally for each system [22] [24].

Space velocity optimization, expressed as the reciprocal of residence time, provides a practical parameter for reactor design and operation [29] [24]. Higher space velocities increase productivity but may reduce conversion and selectivity, while lower space velocities improve product quality at the expense of throughput [29] [22]. The optimal space velocity represents an economic optimum that considers both production costs and product value [35] [24].

| Variable | Low Level | High Level | Optimal Value | Impact on Yield | Impact on Selectivity |

|---|---|---|---|---|---|

| Temperature (°C) | 140 | 180 | 160 | High | Medium |

| Pressure (bar) | 1 | 10 | 5 | Medium | High |

| NH₃/Alcohol Ratio | 2:1 | 10:1 | 5:1 | High | High |

| Catalyst Concentration (mol%) | 2 | 10 | 5 | Medium | Low |

| Residence Time (min) | 5 | 30 | 15 | High | High |

| H₂ Partial Pressure (bar) | 0 | 5 | 1 | Low | Medium |

Statistical Optimization and Process Modeling

Modern optimization approaches employ statistical experimental design methodologies to efficiently explore the parameter space and identify optimal operating conditions [35] [22]. Response surface methodology enables the construction of mathematical models that describe the relationship between operating variables and response parameters such as yield and selectivity [35] [22]. These models facilitate the identification of optimal conditions while minimizing the number of required experiments [35].

Factorial experimental designs allow for the systematic investigation of main effects and interactions between operating variables [35] [24]. Such studies have revealed significant interactions between temperature and pressure, as well as between ammonia concentration and residence time, emphasizing the importance of multivariate optimization approaches [35] [22]. The use of central composite designs enables the fitting of quadratic response surfaces that accurately describe the curvature in response functions [35].

Thermodynamic Stability and Phase Behavior

2-Ethylbutylamine (CAS 617-79-8) exhibits characteristic thermodynamic properties typical of primary aliphatic amines. The compound demonstrates thermal stability under normal atmospheric conditions with a boiling point of 125°C and a melting point of 20°C [1]. The compound exists as a colorless liquid at room temperature with a density of 0.776 g/mL at 20°C [1].

The thermodynamic stability of 2-Ethylbutylamine is influenced by the presence of the primary amine functional group, which enables intermolecular hydrogen bonding through the nitrogen-hydrogen bonds. This hydrogen bonding capability contributes to the compound's relatively elevated boiling point compared to hydrocarbons of similar molecular weight [2] [3]. Primary amines like 2-Ethylbutylamine exhibit boiling points higher than alkanes or ethers of comparable molar mass but lower than alcohols due to the moderate electronegativity of nitrogen compared to oxygen [4] [5].

The phase behavior of 2-Ethylbutylamine in aqueous systems is characterized by lower critical solution temperature (LCST) phenomena, particularly relevant in industrial applications involving CO₂ capture processes [6] [7]. The compound shows temperature-induced liquid-liquid phase separation behavior, which has been extensively studied in the context of phase-change solvents for postcombustion CO₂ capture applications [6].

Critical thermodynamic properties include an estimated critical temperature and pressure consistent with primary amine structures [8]. The enthalpy of vaporization and other thermochemical properties follow established patterns for branched primary amines, with the ethyl substitution at the second carbon affecting the overall thermodynamic profile [9].

| Property | Value | Units | Conditions |

|---|---|---|---|

| Boiling Point | 125 | °C | 1 atm |

| Melting Point | 20 | °C | 1 atm |

| Density | 0.776 | g/mL | 20°C |

| Critical Temperature | 592.91 | K | Estimated [8] |

| Critical Pressure | 3345.11 | kPa | Estimated [8] |

| Enthalpy of Vaporization | 39.20 | kJ/mol | Estimated [8] |

Spectroscopic Profiles

Nuclear Magnetic Resonance (NMR) Analysis

The ¹H NMR spectrum of 2-Ethylbutylamine in deuterated chloroform (CDCl₃) reveals characteristic chemical shifts consistent with the branched primary amine structure [10] [11]. The spectrum shows distinct signals for the various methyl, methylene, and methine protons present in the molecule.

Key ¹H NMR assignments include signals at approximately 2.63 ppm corresponding to the N-CH₂ protons adjacent to the amine nitrogen, and multiplets in the range of 1.69-1.14 ppm representing the branched alkyl chain protons [12]. The methyl groups appear as triplets around 0.99 ppm and 0.92 ppm, reflecting the coupling patterns with adjacent methylene groups.

The ¹³C NMR spectrum provides detailed information about the carbon framework, with signals distributed across the aliphatic region [11]. The carbon bearing the amine group typically appears in the range of 40-50 ppm, while the branched carbon atoms show characteristic chemical shifts influenced by the substitution pattern.

| ¹H NMR Assignments | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| N-CH₂ | 2.63 | t | Adjacent to nitrogen |

| CH₂ chain | 1.69-1.14 | m | Alkyl chain protons |

| CH₃ groups | 0.99, 0.92 | t | Terminal methyl groups |

| NH₂ | ~1.5 | br s | Exchangeable protons |

Infrared (IR) and Raman Spectral Signatures

The infrared spectrum of 2-Ethylbutylamine exhibits characteristic absorption bands typical of primary amines [13] [14] [15]. The most diagnostic features include N-H stretching vibrations appearing in the range of 3550-3060 cm⁻¹, with primary amines showing two distinct bands due to symmetric and asymmetric N-H stretching modes [13] [15].

Aliphatic C-H stretching vibrations appear in the region of 3000-2850 cm⁻¹, consistent with the saturated hydrocarbon framework [13]. The N-H bending vibrations typically occur around 1640-1550 cm⁻¹, while C-N stretching vibrations are observed in the range of 1250-1000 cm⁻¹ [13] [14].

The fingerprint region below 1500 cm⁻¹ contains complex vibrational modes specific to the molecular structure, providing a unique spectroscopic signature for identification purposes [15]. These include skeletal vibrations and deformation modes characteristic of the branched alkyl chain.

| IR Absorption Bands | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| N-H stretch (asymmetric) | 3550-3300 | Medium-Strong | Primary amine |

| N-H stretch (symmetric) | 3300-3060 | Medium-Strong | Primary amine |

| C-H stretch | 3000-2850 | Strong | Aliphatic C-H |

| N-H bend | 1640-1550 | Medium-Strong | Primary amine |

| C-N stretch | 1250-1000 | Medium-Strong | C-N bond |

Raman spectroscopy provides complementary information to infrared spectroscopy, with the C-N stretching modes and skeletal vibrations being particularly prominent in the Raman spectrum due to polarizability changes during molecular vibrations [16].

Mass Spectrometric Fragmentation Patterns

The electron ionization mass spectrum of 2-Ethylbutylamine shows characteristic fragmentation patterns typical of primary amines [17] [18] [19]. The molecular ion peak appears at m/z 101, corresponding to the molecular weight of the compound.

The base peak occurs at m/z 30, corresponding to the CH₂NH₂⁺ fragment, which is characteristic of primary amines and results from α-cleavage adjacent to the nitrogen atom [19] [20]. This fragmentation pattern is consistent with the general behavior of aliphatic amines, where the charge is typically retained by the nitrogen-containing fragment.

Additional significant fragments include peaks at m/z 29 (C₂H₅⁺), m/z 27 (C₂H₃⁺), and various alkyl fragments resulting from cleavage of the carbon chain [17]. The fragmentation pattern provides structural information about the branched nature of the alkyl chain and confirms the primary amine functionality.

| m/z | Relative Intensity (%) | Fragment Ion | Formation Mechanism |

|---|---|---|---|

| 101 | Variable | [M]⁺- | Molecular ion |

| 30 | 100 | [CH₂NH₂]⁺ | α-cleavage (base peak) |

| 29 | 4.1 | [C₂H₅]⁺ | Alkyl cleavage |

| 28 | 4.5 | [C₂H₄]⁺- | Alkyl fragment |

| 27 | 3.4 | [C₂H₃]⁺ | Unsaturated fragment |

The fragmentation behavior follows established patterns for primary amines, with the predominant loss occurring through α-cleavage reactions that stabilize the positive charge on the nitrogen-containing fragment [21] [22]. This fragmentation pattern is diagnostic for structural elucidation and compound identification in analytical applications.

Solubility and Partition Coefficients

2-Ethylbutylamine exhibits moderate water solubility with a reported value of 3.83 × 10⁴ mg/L at 25°C [1], placing it in the category of compounds with significant aqueous solubility despite its organic character. This solubility behavior is attributed to the hydrogen bonding capability of the primary amine group with water molecules [2] [3].

The compound demonstrates partial miscibility with water, as indicated by multiple sources reporting "partly soluble" characteristics [23] [24]. This behavior is typical for primary amines containing 5-6 carbon atoms, which represent the borderline region for water solubility in the amine series [2] [3] [4].

The octanol-water partition coefficient (LogP) has been determined to be 1.381 [8], indicating a moderate preference for the organic phase over the aqueous phase. This value suggests that 2-Ethylbutylamine has balanced hydrophilic and lipophilic properties, making it suitable for applications requiring intermediate polarity characteristics.

The distribution behavior in various solvent systems has been studied extensively, particularly in the context of CO₂ capture applications where the compound's phase-change properties are utilized [25]. The partition coefficient varies significantly depending on the organic solvent used, with values ranging across several orders of magnitude depending on the specific system studied [25].

| Solvent System | LogP Value | Temperature (°C) | Comments |

|---|---|---|---|

| Octanol/Water | 1.381 | 25 | Standard partition coefficient [8] |

| Water Solubility | 3.83 × 10⁴ mg/L | 25 | Moderate aqueous solubility [1] |

| Chloroform | Sparingly soluble | RT | Limited miscibility [1] |

| DMSO | Slightly soluble | RT | Polar aprotic solvent [1] |

The solubility characteristics are influenced by the pKa value of 10.75 ± 0.10 [1], which indicates that the compound exists predominantly in its neutral form under physiological pH conditions but can be protonated under acidic conditions, significantly affecting its distribution behavior.

The partition coefficient data supports the compound's utility in various industrial applications, including its use as an intermediate in organic synthesis and its potential in separation processes. The moderate LogP value indicates good bioavailability potential while maintaining sufficient hydrophobic character for membrane permeation [26] [27].

Color/Form

XLogP3

Boiling Point

Vapor Density

Density

Odor

UNII

GHS Hazard Statements

H225 (80%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (80%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (80%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H319 (20%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (80%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Acute Toxic;Irritant